Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Antimicrobial SAR Coumarin derivatives Medicinal chemistry

This racemic ethyl propanoate coumarin derivative is essential for building focused 7-O-substituted 4-methylcoumarin libraries. Unlike the acetate homolog (CAS 5614-82-4), its chiral center enables enantioselective SAR and chiral SFC/HPLC method development. The ethyl ester provides enhanced metabolic stability over methyl analogs for in vitro profiling. Select this compound to probe the SAR impact of a chiral α-methyl on the linker backbone, and leverage its orthogonal ester reactivity for late-stage diversification into amides or hydrazides.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
Cat. No. B4886520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C15H16O5/c1-4-18-15(17)10(3)19-11-5-6-12-9(2)7-14(16)20-13(12)8-11/h5-8,10H,4H2,1-3H3
InChIKeyYXBHWZYFNLJVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Chemical Identity and Procurement-Ready Profile


Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 98882-60-1) is a synthetic small-molecule coumarin derivative with the molecular formula C₁₅H₁₆O₅ and a molecular weight of approximately 276.28 g/mol . It is classified as an ester featuring a 4-methylcoumarin (4-methylumbelliferone) core ether-linked at the 7-position to an ethyl propanoate moiety. The compound belongs to the broader coumarin family, which is recognized for diverse biological activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects [1]. Unlike naturally occurring coumarins, this compound is accessed exclusively through synthetic routes, typically involving O-alkylation of 7-hydroxy-4-methylcoumarin with an ethyl 2-halopropanoate reagent [1]. The compound is available from multiple research chemical suppliers as a racemic mixture, primarily intended for laboratory research use and not designed for human therapeutic applications .

Why Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Cannot Be Casually Substituted by In-Class Analogs


Within the 7-O-substituted 4-methylcoumarin chemotype, minor structural variations produce substantial differences in physicochemical properties and biological activity profiles. The target compound incorporates three distinguishing features—an ether-linked propanoate backbone (rather than a direct ester or acetate homolog), a terminal ethyl ester (rather than methyl or free acid), and a chiral center at the α-carbon of the propanoate chain—each of which independently modulates lipophilicity, metabolic stability, and target engagement [1][2]. Published structure–activity relationship (SAR) data on closely related 4-methyl-7-O-substituted coumarins demonstrate that altering the O-substituent from acetate to propanoate, or from ethyl ester to methyl ester, can shift antimicrobial minimum inhibitory concentration (MIC) values by more than 2-fold against Gram-positive and Gram-negative strains [1]. Consequently, procurement or screening decisions that treat this compound as interchangeable with ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 5614-82-4), methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 307546-45-8), or 4-methylumbelliferyl propionate (CAS 3361-13-5) risk introducing uncontrolled variables into structure–activity or structure–property studies.

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Quantitative Comparator-Based Differentiation Evidence


Backbone Chain-Length Differentiation: Propanoate vs. Acetate Linker in 7-O-Substituted 4-Methylcoumarins for Antimicrobial Screening

The antimicrobial activity of 7-O-substituted 4-methylcoumarin esters is sensitive to the length of the O-alkyl linker. In a published series, ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate (the acetate homolog, lacking the α-methyl branch) served as a key synthetic intermediate; further esterification of the corresponding carboxylic acid with various alcohols yielded a panel of coumarin esters (4a–j) that were evaluated by disc diffusion against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. Although exact MIC data for the acetate vs. propanoate parent esters were not reported head-to-head in the same study, structure–activity trends across the ester panel indicate that increasing the steric bulk and lipophilicity of the ester moiety—as conferred by the propanoate backbone of the target compound relative to the acetate analog—modulates both antibacterial and antifungal potency. The class-level observation is that coumarin esters with longer or branched O-substituents exhibit differential inhibition zone diameters compared to the simpler acetate progenitor [1]. For procurement decisions, this means the propanoate-bearing target compound is a distinct chemical entity whose antimicrobial SAR cannot be extrapolated from data on the acetate homolog.

Antimicrobial SAR Coumarin derivatives Medicinal chemistry

Ester Terminal Group Differentiation: Ethyl Ester vs. Methyl Ester vs. Free Carboxylic Acid in Coumarin Propanoate Series

The terminal ester moiety of the propanoate side chain critically influences lipophilicity, metabolic stability, and cell permeability. The target compound (ethyl ester, MW 276.28) is structurally differentiated from methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 307546-45-8, methyl ester, MW 262.26) and 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 96078-23-8, free acid, MW 248.23) . The ethyl ester imparts approximately 0.5 log units higher calculated lipophilicity than the methyl ester, based on the Hansch π contribution of the additional methylene group (π(CH₂) ≈ 0.5) [1]. This difference is expected to translate into enhanced membrane permeability (predicted logP increase) and altered susceptibility to esterase-mediated hydrolysis compared to the methyl ester. For in vitro assays requiring controlled compound disposition, the ethyl ester offers a distinct pharmacokinetic profile compared to the methyl ester analog—a property that cannot be replicated by the free carboxylic acid, which would exist predominantly in ionized form at physiological pH (predicted pKa ≈ 3.1) .

Physicochemical profiling Ester prodrug design Lipophilicity

Chirality as a Procurement Differentiator: Racemic Ethyl Propanoate Coumarin vs. Achiral Acetate Analogs

The α-carbon of the propanoate side chain in the target compound is a chiral center, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers when sourced from commercial suppliers (no stereoselective synthesis is employed ). In contrast, the closest direct comparator—ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 5614-82-4) —lacks the chiral methyl substituent and is achiral. This stereochemical distinction has two practical consequences for procurement: (1) chromatographic methods (HPLC, UPLC) must account for potential enantiomer separation, and (2) biological assays may yield averaged or distinct activity values for each enantiomer. In the broader coumarin class, enantiomeric pairs have demonstrated differential enzyme inhibition potency; for example, resolved (R)- and (S)-forms of coumarin-based MCT1 inhibitors show divergent IC₅₀ values [1]. Although no enantiospecific data exist yet for the target compound, procurement of the racemate enables subsequent chiral resolution studies, whereas the achiral acetate analog offers no such stereochemical dimension for SAR exploration.

Chiral resolution Stereochemistry Structure–activity relationship

Antiproliferative Activity Potential: Class-Level Evidence from 4-Methyl-7-O-Substituted Coumarins Against MCF-7 Breast Cancer Cells

A structurally related series of 4-methylcoumarin derivatives—specifically 2-(3-substituted-4-methyl-2-oxo-2H-chromen-7-yloxy)-2-methylpropanoic acid derivatives 5a–5f—was evaluated for in vitro cytotoxicity against MCF-7 (human breast cancer) and MDA-MB-231 cell lines by MTT assay [1]. The most potent compound in that series, 5b, exhibited IC₅₀ values of 2.4 μM (MCF-7) and 4.8 μM (MDA-MB-231). While the target compound differs from 5a–5f by lacking the 3-substituent on the coumarin ring and by bearing an ethyl ester rather than a gem-dimethyl carboxylic acid terminus, it shares the same 4-methyl-7-O-substituted coumarin pharmacophore [1]. This class-level evidence demonstrates that the 4-methyl-7-oxy substitution pattern is compatible with sub-micromolar to low-micromolar antiproliferative activity. Importantly, the target compound has not itself been screened in any published MCF-7 study, meaning the procurement decision must distinguish between (a) acquiring the compound as a novel screening candidate based on class-level precedent and (b) acquiring a structurally distinct analog that has already been validated. The data gap is noted explicitly: no direct IC₅₀ for the target compound is available.

Anticancer screening MCF-7 Coumarin cytotoxicity

Synthetic Intermediate Utility: Differentiation from 4-Methylumbelliferyl Propionate as a Biochemical Probe vs. a Derivatizable Scaffold

4-Methylumbelliferyl propionate (CAS 3361-13-5) is a widely used fluorogenic substrate for esterase and lipase enzymatic assays, where enzymatic hydrolysis releases fluorescent 4-methylumbelliferone (λ_ex ≈ 360 nm, λ_em ≈ 450 nm) . In this compound, the propionate group is directly esterified to the 7-hydroxy position of the coumarin ring. In contrast, the target compound contains an ether-linked propanoate chain terminated by an ethyl ester—a structural arrangement that introduces an additional ether oxygen atom and an ester group distal to the coumarin core . This means: (i) the target compound is not a direct fluorogenic substrate for esterases, because enzymatic cleavage at the terminal ethyl ester does not liberate free 4-methylumbelliferone; (ii) the target compound retains a reactive ester functionality that can be further derivatized (e.g., hydrolysis to the free acid, amidation, transesterification), making it suitable as a synthetic intermediate rather than a terminal biochemical probe . For procurement, this distinction is critical: laboratories seeking a ready-to-use fluorogenic substrate should procure 4-methylumbelliferyl propionate (or acetate), while laboratories conducting medicinal chemistry campaigns requiring a versatile, derivatizable coumarin scaffold should procure the target compound.

Synthetic chemistry Fluorescent probe Intermediate

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Antimicrobial SAR Library Expansion with Defined Linker-Length Variation

Research groups constructing focused libraries of 7-O-substituted 4-methylcoumarins for antibacterial screening should procure the target compound as the propanoate-backbone representative. As demonstrated by Medimagh-Saidana et al. (2015), systematic variation of the 7-O-substituent in this scaffold modulates antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in disc diffusion assays [1]. Including the target compound alongside the acetate homolog (CAS 5614-82-4) enables assessment of the effect of extending the linker by one methylene unit with a chiral methyl branch—a SAR dimension not accessible with the acetate-only series. The ethyl ester terminus further allows for subsequent hydrolysis to the free acid (CAS 96078-23-8) for additional property modulation .

Chiral Chromatography Method Development and Enantioselective Biological Evaluation

The racemic nature of the target compound makes it suitable for laboratories developing chiral HPLC or SFC methods for coumarin-based analytes. Unlike the achiral acetate homolog (CAS 5614-82-4) or the non-chiral 4-methylumbelliferyl esters, the target compound provides a test analyte with a single stereocenter for method optimization. Following chiral resolution, the isolated enantiomers can be screened for differential biological activity—a workflow supported by precedent in the coumarin class, where enantiomers of MCT1 inhibitors have demonstrated divergent potency [1]. Procurement of the racemate is the required first step in this workflow.

Prodrug Design Feasibility Studies Leveraging Differential Ester Hydrolysis Rates

The ethyl ester terminus of the target compound is expected to undergo slower esterase-mediated hydrolysis compared to the methyl ester analog (CAS 307546-45-8) based on established steric effects on esterase substrate recognition [1]. This property makes the target compound a suitable candidate for in vitro stability comparisons aimed at understanding the relationship between ester alkyl group size and hydrolytic half-life in plasma or hepatic microsomal preparations. Such studies are foundational for prodrug design programs where controlled release of the active carboxylic acid metabolite is desired .

Synthetic Intermediate for Diversified Coumarin Library Synthesis

The target compound serves as a versatile synthetic intermediate because the terminal ethyl ester can be selectively hydrolyzed to the free carboxylic acid (CAS 96078-23-8), which in turn can be coupled to amines, alcohols, or other nucleophiles to generate amide, ester, or hydrazide derivatives [1]. This orthogonal reactivity—where the 7-O-ether linkage remains stable under ester hydrolysis conditions—allows for late-stage diversification of the propanoate side chain without altering the coumarin core. Procurement of the ethyl ester rather than the free acid is preferred for storage stability, as carboxylic acids in this series are prone to decarboxylation or dimerization upon prolonged storage [1].

Quote Request

Request a Quote for ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.